Bromo-PEG7-CH2COOtBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bromo-PEG7-CH2COOtBu is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. PROTACs, or proteolysis-targeting chimeras, are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising therapeutic modality in precision medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-PEG7-CH2COOtBu typically involves the reaction of a PEG-based compound with a brominating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for use in scientific research and pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Bromo-PEG7-CH2COOtBu undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups, such as amines or thiols, to create different derivatives.

Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature.

Hydrolysis: Hydrolysis reactions are often carried out in aqueous acidic or basic conditions.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major product is the corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Bromo-PEG7-CH2COOtBu is widely used in scientific research, particularly in the field of PROTACs. Its applications include:

Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

Biology: Employed in studies to understand protein-protein interactions and the ubiquitin-proteasome system.

Medicine: Investigated for its potential in developing targeted therapies for various diseases, including cancer.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

Bromo-PEG7-CH2COOtBu functions as a linker in PROTACs, which consist of two different ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Bromo-PEG7-CH2COOtBu is unique due to its bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound in the synthesis of PROTACs and other derivatives .

Actividad Biológica

Bromo-PEG7-CH2COOtBu is a specialized compound within the class of PEG-based PROTAC (Proteolysis Targeting Chimeras) linkers. This compound exhibits significant biological activity, particularly in the context of targeted protein degradation and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a polyethylene glycol (PEG) moiety that enhances solubility and bioavailability. The compound is utilized primarily in the synthesis of PROTACs, which are designed to selectively degrade target proteins within cells through the ubiquitin-proteasome system.

The mechanism of action for this compound involves the following key processes:

- Target Protein Binding : The bromo group in the compound facilitates the binding to specific target proteins.

- Recruitment of E3 Ligase : The PEG linker connects the target protein to an E3 ligase, which tags the protein for degradation.

- Degradation via Ubiquitination : Once tagged, the target protein is recognized by the proteasome and subsequently degraded.

This dual-action mechanism allows for precise control over protein levels in cells, making it a powerful tool in therapeutic development.

1. Anticancer Research

This compound has shown promise in anticancer applications by targeting oncogenic proteins for degradation. Research indicates that PROTACs incorporating this linker can effectively reduce levels of mutant proteins associated with various cancers, leading to decreased tumor growth and increased apoptosis in cancer cells.

2. Immunology

The compound's ability to modulate immune responses has been explored in studies focusing on autoimmune diseases. By degrading specific immune regulatory proteins, this compound can potentially restore normal immune function.

3. Neurodegenerative Diseases

Recent investigations have highlighted its potential in targeting misfolded proteins implicated in neurodegenerative disorders such as Alzheimer's disease. By selectively degrading these proteins, this compound could help mitigate disease progression.

Case Studies

Research Findings

Recent studies have provided insights into the pharmacokinetic properties and biological efficacy of this compound:

Propiedades

Fórmula molecular |

C20H39BrO9 |

|---|---|

Peso molecular |

503.4 g/mol |

Nombre IUPAC |

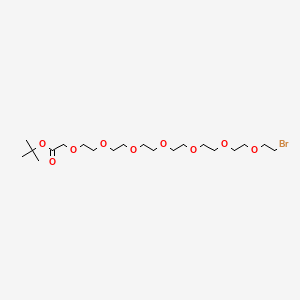

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C20H39BrO9/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h4-18H2,1-3H3 |

Clave InChI |

XNRYVUFTUUDOOV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.